molecular formula C9H9O5- B1258962 3-(3,4-Dihydroxyphenyl)lactate

3-(3,4-Dihydroxyphenyl)lactate

Cat. No.: B1258962
M. Wt: 197.16 g/mol
InChI Key: PAFLSMZLRSPALU-UHFFFAOYSA-M
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Description

3-(3,4-dihydroxyphenyl)lactate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid;  major species at pH 7.3. It is a conjugate base of a 3-(3,4-dihydroxyphenyl)lactic acid.

Scientific Research Applications

Derivatization and Synthesis

3-(3,4-Dihydroxyphenyl)lactate, also known as dihydrocaffeic acid, can be derivatized through laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process yields products like 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid and 3-(6-hexylamino-3,4-dihydroxyphenyl)-propionic acid, showcasing its utility in creating novel compounds (Mikolasch et al., 2002).

Bioconversion for Pharmacological Applications

3,4-Dihydroxyphenylpyruvate can be reduced to 3,4-dihydroxyphenyllactate (Danshensu, DSS) using lactate dehydrogenase. This bioconversion yields optically pure L-DSS, demonstrating its potential in pharmacological applications and herbal preparations (Huang Lu et al., 2018).

Chemical Extraction and Separation Processes

The compound is relevant in extraction and separation processes, like in the TALSPEAK method for separating trivalent actinides and lanthanides, where lactic acid (LacH) plays a significant role in the chemistry of the system (Marie et al., 2012).

Catalysis in Chemical Production

Zeolite H-USY has been demonstrated to catalyze the conversion of triose-sugars to methyl lactate and lactic acid, indicating the role of this compound in the production of biodegradable plastics and environmentally friendly solvents (West et al., 2010).

Enzymatic Kinetics and Optimization

The enzymatic kinetics of synthesizing (R)-(+)-3,4-dihydroxyphenyllactic acid were modeled and optimized using a genetic algorithm, showcasing its potential in enhancing productivity and efficiency in biochemical processes (Findrik et al., 2005).

Properties

Molecular Formula

C9H9O5-

Molecular Weight

197.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)lactate
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3-(3,4-Dihydroxyphenyl)lactate
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Reactant of Route 5
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Reactant of Route 6
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